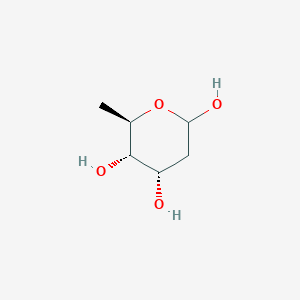
3-EXO-HYDROXYMETHYLBICYCLO[2.2.1!HEPTYL-2-EXO-AMINE, HYDROCHLORIDE, 97
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-EXO-HYDROXYMETHYLBICYCLO[2.2.1!HEPTYL-2-EXO-AMINE, HYDROCHLORIDE, 97 is a chemical compound with the molecular formula C8H15NO · HCl and a molecular weight of 177.67 g/mol . This compound is known for its unique bicyclic structure, which includes a seven-membered ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-EXO-HYDROXYMETHYLBICYCLO[2.2.1!HEPTYL-2-EXO-AMINE, HYDROCHLORIDE, 97 typically involves the reaction of a bicyclic ketone with ammonia or an amine under reducing conditions. One common method includes the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-EXO-HYDROXYMETHYLBICYCLO[2.2.1!HEPTYL-2-EXO-AMINE, HYDROCHLORIDE, 97 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
3-EXO-HYDROXYMETHYLBICYCLO[2.2.1!HEPTYL-2-EXO-AMINE, HYDROCHLORIDE, 97 has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-EXO-HYDROXYMETHYLBICYCLO[2.2.1!HEPTYL-2-EXO-AMINE, HYDROCHLORIDE, 97 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride: Similar structure but different position of the amino group.
Diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride: Contains a double bond in the bicyclic ring.
Diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride: Different stereochemistry compared to the diendo isomer.
Uniqueness
3-EXO-HYDROXYMETHYLBICYCLO[2.2.1!HEPTYL-2-EXO-AMINE, HYDROCHLORIDE, 97 is unique due to its specific bicyclic structure and the position of the amino and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(3-amino-2-bicyclo[2.2.1]heptanyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H |
InChI Key |
JBSSFLCCAAVUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2N)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)
![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)




![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine](/img/structure/B1362033.png)






